

Comparative Crystallographic Analysis of Pyrrolo[1,2-b]pyridazine Derivatives

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Compound of Interest

Compound Name: *3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole*

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A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of pyrrolo[1,2-b]pyridazine derivatives, supported by experimental X-ray crystallographic data. This guide provides a comparative analysis of key structural parameters and a comprehensive experimental protocol for crystallographic studies.

The pyrrolo[1,2-b]pyridazine scaffold is a significant heterocyclic framework in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional structure of these derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive insights into their solid-state conformation and intermolecular interactions. This guide compares the crystallographic data of three distinct pyrrolo[1,2-b]pyridazine derivatives: 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (**1**), Methyl 7-ethyl-2-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate (**2a**), and 2,7-dimethyl-5,6-bis(methoxycarbonyl)pyrrolo[1,2-b]pyridazine (**3**).

Comparative Crystallographic Data

The crystallographic data for the three derivatives reveals variations in their crystal systems, space groups, and unit cell parameters, reflecting the influence of different substituents on the crystal packing.

Parameter	2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (1)[1][2]	Methyl 7-ethyl-2-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate (2a)[3]	2,7-dimethyl-5,6-bis(methoxycarbonyl)pyrrolo[1,2-b]pyridazine (3)
Formula	C ₁₄ H ₁₁ ClN ₂	C ₁₇ H ₁₆ N ₂ O ₂	C ₁₃ H ₁₄ N ₂ O ₄
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	P2 ₁ /c	P-1	P2 ₁ /c
a (Å)	3.8568(1)	8.83(2)	10.457(1)
b (Å)	11.0690(3)	10.59(3)	8.081(1)
c (Å)	26.4243(7)	16.57(5)	15.531(2)
α (°) **	90	88.16(12)	90
β (°)	92.777(1)	81.03(13)	108.89(1)
γ (°)	90	66.81(11)	90
Volume (Å ³) **	1127.5(1)	1402(8)	1241.1(3)
Z	4	2	4
Temperature (K)	113	293	150

Table 1: Comparison of Crystallographic Data for Pyrrolo[1,2-b]pyridazine Derivatives.

In compound 2a, the presence of a phenyl and an ethyl group leads to a triclinic crystal system, with two independent molecules in the asymmetric unit.[3] The aromatic fragments in these two molecules are non-planar, with dihedral angles of 26.82(6)° and 16.42(6)° respectively.[3] In contrast, derivative 1, featuring a chlorophenyl and a methyl group, adopts a monoclinic crystal system.[1][2] The molecule assumes a planar conformation in the crystal, and the packing is characterized by π - π stacking with an interplanar spacing of 3.400 Å.[1]

Experimental Protocols

The determination of the crystal structures of these pyrrolo[1,2-b]pyridazine derivatives involves a standardized workflow, from crystal growth to data analysis.

Crystal Growth

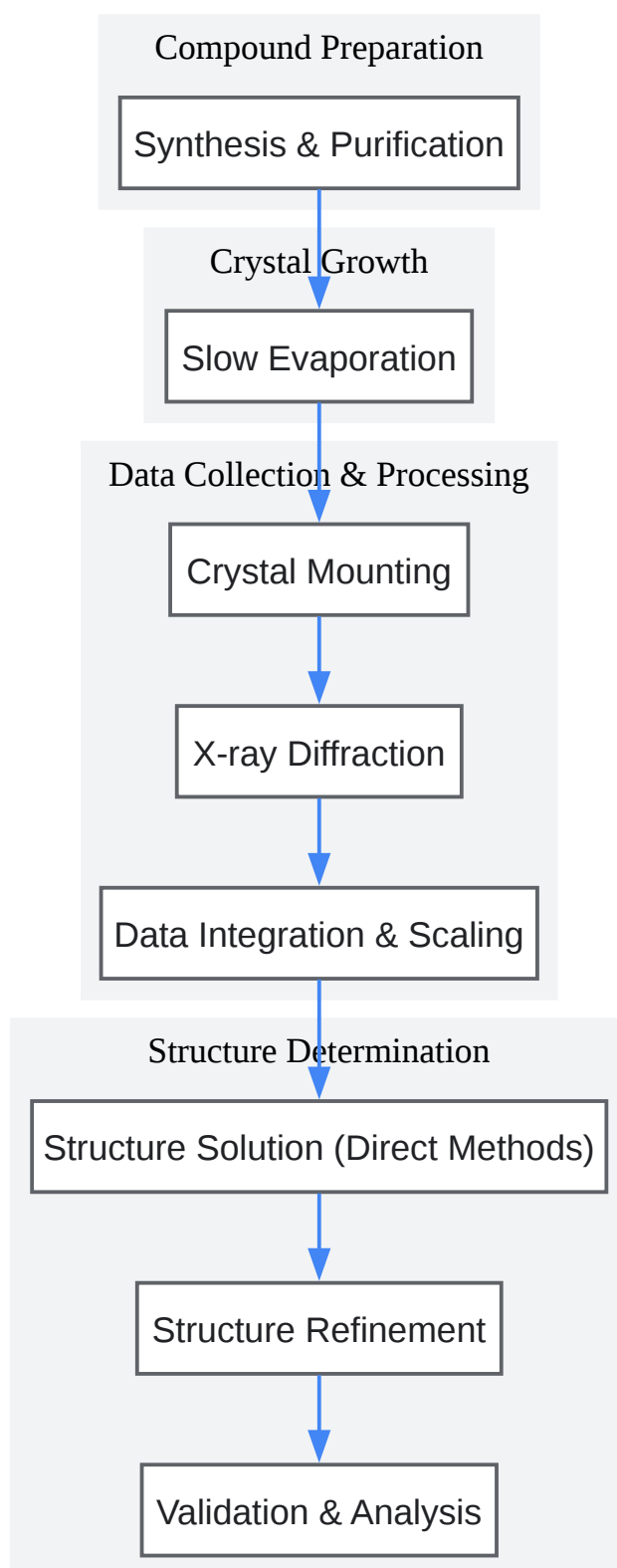
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this class of compounds include isopropanol, methanol, or ethanol. The process involves dissolving the purified compound in a minimum amount of the chosen solvent, followed by filtration to remove any insoluble impurities. The clear solution is then allowed to stand undisturbed at room temperature, enabling the slow evaporation of the solvent and the formation of well-ordered crystals over several days.

X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer. For the derivatives discussed, data was collected at low temperatures (113 K for 1 and 150 K for 3) to minimize thermal vibrations and improve data quality. X-ray diffraction data are collected using either Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54178 \text{ \AA}$) radiation. A series of diffraction images are recorded as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The general workflow for X-ray crystallography of small molecules like pyrrolo[1,2-b]pyridazine derivatives can be visualized as a sequential process.



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Figure 1: General workflow for X-ray crystallography of small molecules.

This comparative guide highlights the structural diversity within the pyrrolo[1,2-b]pyridazine class and provides a foundational experimental framework for researchers. The detailed crystallographic data presented can aid in computational modeling and the design of new derivatives with enhanced biological activities.

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